molecular formula C10H18N4O2 B13626739 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Cat. No.: B13626739
M. Wt: 226.28 g/mol
InChI Key: RARRUFQILGUIHJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a triazole-containing compound with a branched aliphatic chain featuring an ethylamino group and a carboxylic acid moiety. Its structural uniqueness arises from the substitution pattern on the 1,2,4-triazole ring (3,5-dimethyl groups) and the sterically hindered propanoic acid backbone. This compound was previously listed as a discontinued product by CymitQuimica, a supplier of high-purity secondary amines, though its specific applications or biological activities remain undocumented in publicly available literature .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

InChI

InChI=1S/C10H18N4O2/c1-5-11-10(4,9(15)16)6-14-8(3)12-7(2)13-14/h11H,5-6H2,1-4H3,(H,15,16)

InChI Key

RARRUFQILGUIHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=NC(=N1)C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Triazole Derivatives with Carboxylic Acid Groups

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS: Not specified): This analog replaces the propanoic acid chain with a shorter acetic acid group and includes a hydrochloride salt. The absence of the ethylamino group and the shorter chain likely reduce steric hindrance and alter solubility or reactivity compared to the target compound. Such derivatives are often intermediates in drug synthesis .
  • The substitution with bulky diphenylimidazole groups contrasts with the dimethyl and ethylamino substituents in the target compound, suggesting divergent applications (e.g., coordination chemistry vs.

Ethylamino-Containing Compounds

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This secondary amine lacks the triazole ring but shares a branched chain with an amino group. The presence of a thiophene ring and hydroxyl group instead of a carboxylic acid may enhance hydrophilicity but reduce metabolic stability compared to the target compound .

Antifungal Triazole Derivatives

These drugs feature a central triazole ring linked to hydrophobic aryl groups, enabling fungal cytochrome P450 inhibition.

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